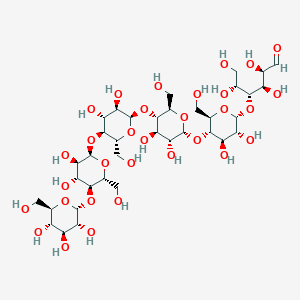

Maltohexaose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Amylohexaose has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Maltohexaose, also known as D-maltohexaose, Amylohexaose, or MFCD00083650, is a natural saccharide that can be produced from amylose, amylopectin, and whole starch . It primarily targets enzymes such as Amyloglucosidase and α-amylase . These enzymes play a crucial role in the hydrolysis of starch and related glycans .

Mode of Action

The interaction of this compound with its targets involves multiple substrate binding modes . This is in accordance with an endo-type mode of action, where the internal α-1,4 linkages of starch are randomly cleaved . Significant interactions between subsites -5 and -6 and glucosyl residues at the non-reducing end explain the maltopentaose (G5) and this compound (G6) specificity of the enzyme .

Biochemical Pathways

This compound is involved in the starch degradation pathway . It is produced as a final product from starch, instead of further degrading into glucose and/or maltose . This unique property distinguishes it from other members of the glycosyl hydrolase family 13 .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, a study on a similar compound, this compound-indocyanine green (MH-ICG), showed that it had a biological half-life of 14.0 ± 1.3 minutes in healthy rats . Approximately 50% of the injected MH-ICG was excreted into the feces after 24 hours .

Result of Action

The result of this compound’s action is the production of maltopentaose (G5) and this compound (G6) as the major products . This is due to the endo-type mode of action of the enzyme, which randomly cleaves the internal α-1,4 linkages of starch .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the thermostability of the enzyme that interacts with this compound is enhanced by the presence of a Ca2+–Ca2+–Ca2+ metal triad . Furthermore, the production of this compound can be improved by optimizing the temperature and initial pH of the culture medium .

Analyse Biochimique

Biochemical Properties

Maltohexaose interacts with various enzymes, proteins, and other biomolecules. For instance, it is the main product of the extracellular exo-maltohexaohydrolase enzyme from a Klebsiella pneumoniae mutant . This enzyme hydrolyzes short-chain amylose to produce about 40% this compound . The enzyme also interacts with maltooligosaccharides larger than this compound, producing mostly this compound through an exo mechanism action .

Cellular Effects

It is known that this compound is involved in the formation and hydrolysis of maltooligosaccharides . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the formation and hydrolysis of maltooligosaccharides by the exo-maltohexaohydrolase enzyme . This enzyme cleaves the α-1,4 glycosidic linkages of starch to produce this compound . The enzyme’s action on this compound is position-specific, with the highest frequency of cleavage at the second bond from the reducing end .

Temporal Effects in Laboratory Settings

It is known that this compound is formed from maltotetraose by the transfer action of the exo-maltohexaohydrolase enzyme, with an action pattern dependent on the substrate concentration .

Metabolic Pathways

This compound is involved in the starch and sucrose metabolic pathway . It is produced from starch by the action of the exo-maltohexaohydrolase enzyme . This enzyme cleaves the α-1,4 glycosidic linkages of starch to produce this compound .

Transport and Distribution

It is known that this compound enters E.coli via the maltodextrin transport pathway .

Subcellular Localization

Given that it is a soluble sugar, it is likely to be found in the cytoplasm of cells

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'amylohexaose peut être synthétisée par hydrolyse enzymatique de l'amidon à l'aide d'amylases spécifiques. Le processus implique la dégradation de l'amylose et de l'amylopectine en oligosaccharides plus petits, y compris l'amylohexaose . Les conditions de réaction comprennent généralement une température et un pH contrôlés afin d'optimiser l'activité enzymatique.

Méthodes de production industrielle : En milieu industriel, l'amylohexaose est produite par hydrolyse enzymatique de l'amidon à l'aide d'amylases microbiennes. Le processus implique l'utilisation de bactéries telles qu'Aerobacter aerogenes, qui produisent des amylases capables de décomposer l'amidon en amylohexaose . La réaction est réalisée dans de grands bioréacteurs sous conditions contrôlées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions : L'amylohexaose subit diverses réactions chimiques, notamment :

Oxydation : L'amylohexaose peut être oxydée pour produire des dérivés de l'acide gluconique.

Réduction : La réduction de l'amylohexaose peut produire du sorbitol.

Substitution : Les réactions de substitution peuvent introduire des groupes fonctionnels tels que des groupes acétyle ou phosphate.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le periodate de sodium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : L'anhydride acétique ou l'acide phosphorique peuvent être utilisés pour l'acétylation ou la phosphorylation, respectivement.

Principaux produits :

Oxydation : Dérivés de l'acide gluconique.

Réduction : Sorbitol.

Substitution : Amylohexaose acétylée ou phosphorylée.

4. Applications de la recherche scientifique

L'amylohexaose a une large gamme d'applications dans la recherche scientifique :

Industrie : Utilisé dans l'industrie alimentaire comme agent épaississant et stabilisateur dans divers produits.

5. Mécanisme d'action

L'amylohexaose exerce ses effets principalement par son interaction avec des enzymes telles que les amylases. Les liaisons α-1,4-glycosidiques de l'amylohexaose sont hydrolysées par les amylases, ce qui entraîne la libération d'unités de glucose . Ce processus est essentiel pour la digestion et l'utilisation des glucides dans les organismes vivants. Les cibles moléculaires comprennent les sites actifs des amylases, où l'hydrolyse des liaisons glycosidiques se produit .

Composés similaires :

Cellohexaose : Composé de six unités de glucose liées par des liaisons β-1,4-glycosidiques.

Mannohexaose : Composé de six unités de mannose liées par des liaisons α-1,4-glycosidiques.

Comparaison :

Amylohexaose vs. Cellohexaose : L'amylohexaose possède des liaisons α-1,4-glycosidiques, ce qui donne une structure hélicoïdale, tandis que le cellohexaose possède des liaisons β-1,4-glycosidiques, ce qui donne une structure linéaire.

Amylohexaose vs. Mannohexaose : L'amylohexaose est composée d'unités de glucose, tandis que le mannohexaose est composé d'unités de mannose.

La structure et les propriétés uniques de l'amylohexaose en font un composé précieux dans diverses applications scientifiques et industrielles.

Comparaison Avec Des Composés Similaires

Cellohexaose: Composed of six glucose units linked by β-1,4-glycosidic bonds.

Mannohexaose: Composed of six mannose units linked by α-1,4-glycosidic bonds.

Comparison:

Amylohexaose vs. Cellohexaose: Amylohexaose has α-1,4-glycosidic bonds, resulting in a helical structure, whereas cellohexaose has β-1,4-glycosidic bonds, resulting in a linear structure.

Amylohexaose vs. Mannohexaose: Amylohexaose is composed of glucose units, while mannohexaose is composed of mannose units.

Amylohexaose’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Propriétés

IUPAC Name |

2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBBXPLUVYKCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

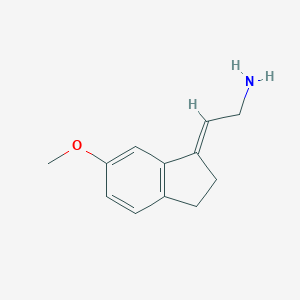

![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)

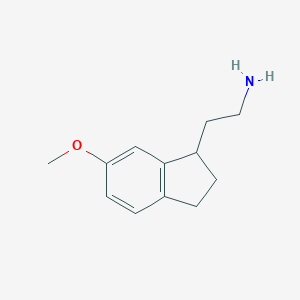

![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)

![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)